molecular formula C15H16FN3O2 B2713554 3-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1448133-03-6

3-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2713554
M. Wt: 289.31
InChI Key: PWTCRGCUUFTENK-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis Methodologies

  • Fluorinated Pyrazoles Synthesis : Fluorinated pyrazoles, including those similar to the compound of interest, have been synthesized to serve as building blocks in medicinal chemistry. A notable method involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting their utility in further functionalization processes (Surmont et al., 2011).

  • Benzamide Derivatives as HDAC Inhibitors : Benzamide derivatives have been investigated for their ability to inhibit histone deacetylase (HDAC), showing marked in vivo antitumor activity. These derivatives, including structures related to the compound , exhibit potential as novel chemotherapeutic agents for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).

  • Novel Synthesis of Fluorinated Pyrazoles : A new synthesis approach for fluorinated pyrazoles has been described, showcasing the potential of such compounds in medicinal chemistry. This method treats benzoylfluoroacetonitrile with hydrazine, yielding new 3-amino-4-fluoropyrazoles through a unique mechanism (Surmont et al., 2010).

Applications in Drug Discovery

  • Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the bird flu influenza (H5N1), indicating their potential as antiviral agents. This synthesis route provides a novel approach to developing antiviral compounds (Hebishy et al., 2020).

  • Histamine H3 Receptor Antagonists : Through a scaffold hopping strategy, novel series of H3 receptor antagonists have been designed and synthesized, displaying high affinity and selectivity. These compounds, including those structurally related to the query compound, offer promising leads for orally potent and selective antagonists belonging to a distinct structural class (Gao et al., 2015).

properties

IUPAC Name

3-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-12-3-1-2-11(8-12)15(20)18-13-9-17-19(10-13)14-4-6-21-7-5-14/h1-3,8-10,14H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTCRGCUUFTENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

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